Ethyl 2-bromo-5-chloro-4-fluorobenzoate

Description

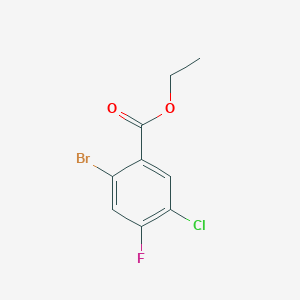

Ethyl 2-bromo-5-chloro-4-fluorobenzoate is a halogenated benzoate ester with the molecular formula C₉H₇BrClFO₂ and a molar mass of 281.51 g/mol. This compound features a benzene ring substituted with bromine (2-position), chlorine (5-position), fluorine (4-position), and an ethyl ester group (1-position).

Properties

Molecular Formula |

C9H7BrClFO2 |

|---|---|

Molecular Weight |

281.50 g/mol |

IUPAC Name |

ethyl 2-bromo-5-chloro-4-fluorobenzoate |

InChI |

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 |

InChI Key |

MNQPQIULDXLLDV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Br)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-5-chloro-4-fluorobenzoate can be synthesized through a multi-step process involving the bromination, chlorination, and fluorination of benzoic acid derivatives. One common method involves the following steps:

Bromination: Benzoic acid is first brominated using bromine in the presence of a catalyst such as iron (III) bromide.

Chlorination: The brominated product is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.

Fluorination: The chlorinated product is fluorinated using a fluorinating agent such as potassium fluoride.

Esterification: The final step involves esterifying the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-chloro-4-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

Substitution: Various substituted benzoates depending on the nucleophile or electrophile used.

Reduction: Ethyl 2-bromo-5-chloro-4-fluorobenzyl alcohol.

Oxidation: 2-Bromo-5-chloro-4-fluorobenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-5-chloro-4-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-chloro-4-fluorobenzoate depends on its interaction with molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the benzene ring enhances its reactivity towards nucleophiles. Additionally, the ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers: Ethyl 5-Bromo-2-Chloro-4-Fluorobenzoate

A positional isomer, ethyl 5-bromo-2-chloro-4-fluorobenzoate (CAS 351325-30-9), shares the same molecular formula and substituents but differs in halogen placement. The bromine and chlorine positions are swapped (5-bromo vs. 2-bromo). This subtle change impacts:

- Reactivity : The electron-withdrawing effects of bromine (2-position) in the target compound may alter electrophilic substitution pathways compared to the isomer.

- Crystallographic Behavior : Positional isomers often exhibit distinct crystal packing due to variations in intermolecular interactions, which can be analyzed using tools like SHELXL or SHELXTL for small-molecule refinement .

Table 1: Key Physicochemical Properties

| Property | Ethyl 2-Bromo-5-Chloro-4-Fluorobenzoate | Ethyl 5-Bromo-2-Chloro-4-Fluorobenzoate |

|---|---|---|

| Molecular Formula | C₉H₇BrClFO₂ | C₉H₇BrClFO₂ |

| Molar Mass (g/mol) | 281.51 | 281.51 |

| Substituent Positions | 2-Br, 5-Cl, 4-F | 5-Br, 2-Cl, 4-F |

| Predicted Applications | Drug intermediates, crystallography | Similar, but reactivity may differ |

Methyl Ester Analog: Mthis compound

Replacing the ethyl ester with a methyl group yields mthis compound (molecular formula C₈H₅BrClFO₂ , molar mass 266.92 g/mol ). Key differences include:

- Collision Cross-Section (CCS) : Predicted CCS values for adducts (e.g., [M+H]+ = 144.4 Ų) suggest differences in gas-phase ion mobility, relevant for mass spectrometry characterization .

Table 2: CCS Data for Methyl vs. Ethyl Analogs

| Adduct | Methyl Ester CCS (Ų) | Ethyl Ester (Predicted) CCS (Ų) |

|---|---|---|

| [M+H]+ | 144.4 | ~145–149 (estimated) |

| [M+Na]+ | 148.7 | ~150–155 (estimated) |

Complex Structural Analogs: Ethyl 3-Bromo-4-((2-Chloro-4-Fluorobenzyl)Oxy)-5-Ethoxybenzoate

The compound ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate (CAS 1706446-85-6) introduces additional functional groups: a benzyloxy moiety and ethoxy substituent. Key contrasts include:

- Molecular Complexity : Increased steric hindrance and branching may reduce reactivity in nucleophilic substitution reactions.

- Bioactivity Potential: The benzyloxy group could enhance binding to biological targets, making this analog more relevant in drug discovery than the simpler target compound .

Substituent Variations in Ethyl Benzoate Derivatives

lists multiple ethyl benzoates with varying substituents (e.g., methoxy, hydroxy, morpholino). For example:

- Ethyl 5-bromo-2-methoxybenzoate : The methoxy group (electron-donating) increases ring electron density, contrasting with the electron-withdrawing halogens in the target compound.

- Ethyl 5-chlorothiophene-2-carboxylate : Replacement of the benzene ring with a thiophene heterocycle alters aromaticity and electronic properties, impacting applications in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.